molecular formula C23H22N4O2 B3906158 2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione

2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No.: B3906158
M. Wt: 386.4 g/mol
InChI Key: PZYCEOGJPJDYMG-ZVHZXABRSA-N
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Description

2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of pyrrole and isoindole structures

Properties

IUPAC Name

2-[(E)-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-13-17(16(2)26(15)19-11-9-18(10-12-19)25(3)4)14-24-27-22(28)20-7-5-6-8-21(20)23(27)29/h5-14H,1-4H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYCEOGJPJDYMG-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=NN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=N/N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrrole derivative and an isoindole derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetophenone: An aromatic compound with a similar structure, used in various chemical syntheses.

    Diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate: A compound with potential anticancer activity.

Uniqueness

2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione is unique due to its combination of pyrrole and isoindole structures, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione

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